1-(4-N,N-Di-boc-aminophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-acetylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBMGVOGHLZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 N,n Di Boc Aminophenyl Ethanone and Its Precursors
Synthesis of the Core 1-(4-Aminophenyl)ethanone Scaffold
The preparation of 1-(4-aminophenyl)ethanone can be achieved through several classical and modern synthetic transformations, including hydrolytic approaches, catalytic cross-coupling reactions, and reductive methods.
Hydrolytic Approaches to 4-Aminoacetophenone
One common hydrolytic route to 1-(4-aminophenyl)ethanone involves the deprotection of an N-acylated precursor. A widely used starting material is N-(4-acetylphenyl)acetamide, which can be readily synthesized by the acetylation of 4-aminoacetophenone's amino group. The subsequent hydrolysis of the amide bond, typically under acidic or basic conditions, regenerates the primary amine to yield the desired product.
A multi-step synthesis culminating in a hydrolysis step has also been reported. This pathway begins with the reaction of p-hydroxyacetophenone with a 2-halo-2-methyl propanamide under alkaline conditions to form a 2-(4-acetyl phenoxy group)-2-methyl propanamide intermediate. This intermediate then undergoes a Smiles rearrangement, again under alkaline conditions, to yield N-(4-acetyl phenyl)-2-hydroxy-2-methyl propionic acid amide. The final step involves the heating of this amide in an alkaline solution to induce hydrolysis, affording 1-(4-aminophenyl)ethanone.
Catalytic Cross-Coupling Reactions for Aminophenyl Linkages
Modern catalytic cross-coupling reactions offer powerful and versatile methods for the formation of carbon-nitrogen and carbon-carbon bonds, providing alternative pathways to the 1-(4-aminophenyl)ethanone scaffold.
The Buchwald-Hartwig amination stands out as a prominent method for the formation of aryl amines from aryl halides. In the context of synthesizing 1-(4-aminophenyl)ethanone, this would involve the palladium-catalyzed coupling of a 4-haloacetophenone, such as 4-bromoacetophenone, with an ammonia (B1221849) surrogate or aqueous ammonia. The selection of the appropriate palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and suppressing side reactions.
Another powerful cross-coupling strategy is the Suzuki coupling reaction , which forms a carbon-carbon bond between an organoboron compound and an organohalide. To apply this to the synthesis of 1-(4-aminophenyl)ethanone, one could envision a two-step process. First, the synthesis of 4-acetylphenylboronic acid is required. This can be achieved from 4-bromoacetophenone through a Grignard reaction followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. The resulting 4-acetylphenylboronic acid can then be subjected to a palladium-catalyzed amination reaction to introduce the amino group.
| Coupling Reaction | Key Reactants | Catalyst System |
| Buchwald-Hartwig Amination | 4-Haloacetophenone, Ammonia source | Palladium catalyst, Phosphine ligand |
| Suzuki Coupling (multi-step) | 4-Bromoacetophenone (initially) | Grignard reagent, Borate ester |
| 4-Acetylphenylboronic acid, Amine source | Palladium catalyst |
Reductive Transformations for Amine Formation
Reductive methods provide a straightforward approach to the synthesis of 1-(4-aminophenyl)ethanone, primarily through the reduction of a nitro group or via reductive amination.
The reduction of 1-(4-nitrophenyl)ethanone is a widely employed and efficient method. The nitro group can be selectively reduced to a primary amine using a variety of reducing agents and catalytic systems. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective.
Reductive amination offers a direct method for forming amines from carbonyl compounds. While less commonly reported for this specific target, it is theoretically possible to synthesize 1-(4-aminophenyl)ethanone via the reductive amination of 1,4-diacetylbenzene. This would involve the reaction of the diketone with an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to selectively convert one of the ketone functionalities into an amine.
| Reductive Method | Starting Material | Key Reagents/Catalysts |
| Nitro Group Reduction | 1-(4-Nitrophenyl)ethanone | H₂, Pd/C (or other catalysts); SnCl₂, HCl; Fe, Acetic Acid |
| Reductive Amination | 1,4-Diacetylbenzene | Ammonia source, NaBH₃CN or NaBH(OAc)₃ |
N,N-Di-Boc Protection Strategies for Aromatic Amines
The protection of the primary amino group of 1-(4-aminophenyl)ethanone with two tert-butoxycarbonyl (Boc) groups is a crucial step in the synthesis of the target compound, 1-(4-N,N-Di-boc-aminophenyl)ethanone. This transformation renders the nitrogen atom less nucleophilic and allows for further selective reactions at other positions of the molecule.
Direct N-Boc Protection Using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
The most common reagent for the introduction of the Boc protecting group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). The reaction of an amine with Boc₂O typically proceeds in the presence of a base. For the exhaustive N,N-di-Boc protection of the relatively unreactive aromatic amine in 1-(4-aminophenyl)ethanone, forcing conditions and a suitable catalyst are often necessary.
A standard procedure involves treating the amine with an excess of Boc₂O in the presence of a base such as triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA). The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often crucial to accelerate the reaction and drive it to completion to form the di-substituted product. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724). Achieving di-substitution on an aniline (B41778) derivative can be challenging and may require elevated temperatures and prolonged reaction times.
Catalytic Systems for Efficient N-Boc Protection
To improve the efficiency and yield of the N,N-di-Boc protection, various catalytic systems have been explored. While many reports focus on mono-Boc protection, the principles can be extended to drive the reaction towards di-substitution by using an excess of the Boc-protecting agent and appropriate catalysts.
Lewis acids can catalyze the N-Boc protection by activating the Boc anhydride. Catalysts such as zinc chloride (ZnCl₂), magnesium perchlorate (B79767) (Mg(ClO₄)₂), and scandium triflate (Sc(OTf)₃) have been shown to be effective for the mono-N-Boc protection of amines and could potentially be adapted for di-protection under more forcing conditions.
Solid-supported acid catalysts , such as Amberlyst-15, have also been employed for N-Boc protection. These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, simplifying the work-up procedure. The use of such catalysts in a solvent-free system or in an appropriate solvent with an excess of Boc₂O could facilitate the formation of the N,N-di-Boc product.
| Catalyst Type | Examples | Key Advantages |
| Base Catalysis | 4-(Dimethylamino)pyridine (DMAP) | Readily available, effective for acylation reactions |
| Lewis Acid Catalysis | ZnCl₂, Mg(ClO₄)₂, Sc(OTf)₃ | Activation of Boc anhydride, mild reaction conditions |
| Solid-Supported Acid Catalysis | Amberlyst-15 | Easy catalyst removal, potential for solvent-free conditions |
Organocatalysis (e.g., Guanidine (B92328) Hydrochloride, DMAP, N-methylimidazole)
Organocatalysis offers a metal-free approach to N-Boc protection, often characterized by mild reaction conditions and high selectivity.
Guanidine Hydrochloride: Guanidine hydrochloride has been demonstrated as an effective organocatalyst for the chemoselective N-Boc protection of various amines. researchgate.netumz.ac.ir The reaction typically proceeds in a solvent such as ethanol (B145695) at slightly elevated temperatures (35–40°C). researchgate.net This method is noted for its ability to achieve selective mono-N-Boc protection of diamines, highlighting its potential for controlled derivatization. researchgate.net While specific examples for the di-protection of 4-aminoacetophenone are not prevalent, the underlying principle of activating the Boc anhydride by the organocatalyst is applicable.
4-Dimethylaminopyridine (B28879) (DMAP): DMAP is a widely used and highly efficient nucleophilic catalyst for acylation reactions, including N-tert-butoxycarbonylation. acgpubs.orgwikipedia.orgnih.gov It functions by reacting with di-tert-butyl dicarbonate ((Boc)₂O) to form a more reactive acylating agent, the N-Boc-pyridinium species. This intermediate is then readily attacked by the amine. For the synthesis of di-Boc protected amines, DMAP is often used in catalytic amounts in conjunction with a base. A general procedure for the preparation of bis-Boc diamines involves the use of (Boc)₂O with DMAP and a base like triethylamine in an appropriate solvent. nih.gov The less nucleophilic nature of aromatic amines, such as in 4-aminoacetophenone, may necessitate harsher conditions or prolonged reaction times to achieve di-substitution. researchgate.net
N-methylimidazole: N-methylimidazole, similar to DMAP, can act as a nucleophilic catalyst in Boc protection reactions. It is a component of certain ionic liquids that have been shown to catalyze the N-tert-butoxycarbonylation of amines. organic-chemistry.org The catalytic activity is attributed to the activation of the (Boc)₂O by the imidazolium (B1220033) cation. organic-chemistry.org
Below is a representative table of organocatalytic methods for N-Boc protection, which can be adapted for the synthesis of the target compound.
| Catalyst | Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Guanidine HCl | Aniline | (Boc)₂O | Ethanol | 35-40°C | High | researchgate.net |
| DMAP | Diamine | (Boc)₂O | Acetonitrile | RT, 12h | - | nih.gov |
| N-methylimidazole-based IL | Aniline | (Boc)₂O | - | RT | 98 | organic-chemistry.org |
Metal Salt Catalysis (e.g., Bi(NO₃)₃·5H₂O)
Lewis acid catalysis provides an alternative route for N-Boc protection. Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been reported as a mild, efficient, and environmentally friendly catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. researchgate.netresearchgate.net This method is praised for its rapid reaction times and excellent yields. researchgate.net The catalytic cycle likely involves the coordination of the Lewis acidic bismuth salt to the carbonyl oxygen of the Boc anhydride, thereby activating it for nucleophilic attack by the amine. While specific data for the di-protection of 4-aminoacetophenone is scarce, this method's effectiveness with a range of amines suggests its potential applicability. researchgate.netresearchgate.net
| Catalyst | Substrate | Reagent | Conditions | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O | Various Amines | (Boc)₂O | Solvent-free, RT | Excellent | researchgate.net |
| ZnCl₂ | Aniline | (Boc)₂O | CH₂Cl₂ | - |
Heterogeneous and Recyclable Catalysts
The development of heterogeneous and recyclable catalysts is a key focus in green chemistry, aiming to simplify product purification and minimize waste. Several solid-supported catalysts have been successfully employed for N-Boc protection.
Examples include:
Silica Boron Sulfonic Acid (SBSA): This solid acid catalyst has been used for N-tert-butoxycarbonylation under solvent-free conditions at room temperature, affording excellent yields in short reaction times. The catalyst can be recovered by simple decantation and reused multiple times without significant loss of activity. orgchemres.org
K10 Supported Silica-Coated Ferrite Nanoparticles: These nanoparticles have been shown to be a reusable nanocatalyst for the N-tert-butoxycarbonylation of aromatic amines. researchgate.net
Sulfated Tungstate: This catalyst provides an efficient and eco-friendly protocol for chemoselective N-Boc protection of amines under solvent-free conditions. researcher.life
These catalysts offer the advantages of operational simplicity, mild reaction conditions, and easy separation from the reaction mixture, making them suitable for scalable synthesis.
| Catalyst | Substrate Scope | Reagent | Conditions | Key Advantages | Reference |
| B(OSO₃H)₃/SiO₂ (SBSA) | Aromatic & Aliphatic Amines | (Boc)₂O | Solvent-free, RT, <20 min | Recyclable, High Yield | orgchemres.org |
| Sulfated Tungstate | Aromatic & Aliphatic Amines | (Boc)₂O | Solvent-free, RT | Recyclable, Eco-friendly | researcher.life |
Solvent-Free and Eco-Friendly Methodologies
A significant trend in modern synthetic chemistry is the move towards solvent-free and environmentally benign reaction conditions. Many of the catalytic systems described above, particularly those involving heterogeneous catalysts and certain metal salts like Bi(NO₃)₃·5H₂O, are effective under solvent-free conditions. researchgate.netresearchgate.netorgchemres.orgresearcher.liferdd.edu.iqscirp.org These methods not only reduce the environmental impact by eliminating volatile organic solvents but also often simplify the work-up procedure. For instance, the reaction of amines with (Boc)₂O can be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid-supported reagent. rdd.edu.iqscirp.org Water-mediated catalyst-free N-Boc protection has also been reported as a green alternative. nih.gov
Chemoselective Protection Considerations
Chemoselectivity is a critical consideration in the synthesis of this compound. The starting material, 4-aminoacetophenone, possesses two reactive sites: the primary amino group and the acetyl group. The goal is to selectively protect the nitrogen atom without inducing reactions at the carbonyl group of the acetyl moiety.
The N-Boc protection reaction is generally highly chemoselective for the amino group. The catalysts and reagents used, such as (Boc)₂O, are specifically designed to react with nucleophilic amines over carbonyl groups under the typical reaction conditions. Many reported procedures for N-Boc protection highlight the tolerance of various functional groups, including ketones. researcher.liferesearchgate.net
A further consideration is the control between mono- and di-protection. Achieving the N,N-di-Boc product requires forcing conditions, such as an excess of the Boc-reagent and often the presence of a strong base or a highly effective catalyst like DMAP. In contrast, milder conditions or specific catalysts like guanidine hydrochloride are often employed to achieve selective mono-protection of diamines. researchgate.net Therefore, careful optimization of reaction parameters (stoichiometry, catalyst, temperature, and reaction time) is essential to drive the reaction towards the desired di-protected product.
Multistep Synthesis and Strategic Retrosynthesis of this compound
The synthesis of this compound is conceptually straightforward, primarily involving the protection of a commercially available starting material.
Retrosynthetic Analysis:
A retrosynthetic analysis of the target molecule reveals a clear path for its synthesis. numberanalytics.comnumberanalytics.com The primary disconnection occurs at the two N-C bonds of the carbamate (B1207046) groups. This leads back to the precursor, 1-(4-aminophenyl)ethanone, and two equivalents of the tert-butoxycarbonylating agent, typically derived from di-tert-butyl dicarbonate ((Boc)₂O).
Target: this compound
Disconnection: 2 x (N-C) bonds of the carbamates
Precursor: 1-(4-aminophenyl)ethanone (4-aminoacetophenone)
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)
Multistep Synthesis:
The forward synthesis, therefore, is a one-step protection reaction. However, in a broader multistep context, the synthesis of the precursor, 1-(4-aminophenyl)ethanone, can also be considered. It can be prepared through various methods, including the Friedel-Crafts acylation of acetanilide (B955) followed by deprotection, or through newer routes such as a Williamson ether synthesis followed by a Smiles rearrangement and hydrolysis. google.com
The key step, the di-N-Boc protection of 1-(4-aminophenyl)ethanone, can be achieved by reacting it with an excess of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base and often a catalyst to facilitate the second Boc group addition, which is more challenging due to the steric hindrance and reduced nucleophilicity of the mono-Boc protected intermediate. A general procedure would involve dissolving 1-(4-aminophenyl)ethanone in a suitable solvent, such as acetonitrile or dichloromethane, and treating it with at least two equivalents of (Boc)₂O in the presence of a base like triethylamine and a catalytic amount of DMAP. nih.gov The reaction may require stirring at room temperature for an extended period to ensure complete di-substitution.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the mono- and di-protected products. Upon completion, the product is typically isolated through an extractive work-up followed by purification, often by column chromatography, to yield pure this compound.
Reactivity and Transformational Chemistry of 1 4 N,n Di Boc Aminophenyl Ethanone
Reactions at the N,N-Di-boc-amino Moiety
The N,N-di-boc-amino group, composed of a nitrogen atom protected by two tert-butoxycarbonyl (Boc) groups, is the site of significant chemical manipulation, primarily involving the selective removal of these protecting groups.
Selective Deprotection Strategies of Boc Groups
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. gordon.edu In the case of 1-(4-N,N-Di-boc-aminophenyl)ethanone, the presence of two Boc groups on a single nitrogen atom allows for either complete or selective deprotection to furnish the corresponding mono-Boc or unprotected aniline (B41778) derivative.
Several strategies have been developed for the deprotection of N-Boc groups, many of which can be fine-tuned to achieve selectivity. gordon.edualfa-chemistry.com These methods typically rely on acidic conditions, thermal cleavage, or metal catalysis.
Acid-Catalyzed Deprotection: Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for Boc removal. alfa-chemistry.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutene and carbon dioxide. Milder acidic conditions can also be achieved using reagents like oxalyl chloride in methanol (B129727), which is effective for a diverse range of N-Boc protected compounds. acs.org The choice of acid and reaction conditions, such as temperature and concentration, can influence the selectivity of deprotection in di-Boc systems.
Thermal Deprotection: Thermal cleavage of N-Boc groups offers an alternative, acid-free deprotection method. Studies on bis-Boc protected diamines have shown that sequential selective deprotection can be achieved through careful temperature control in a continuous flow system. researchgate.net This method demonstrates that an aryl N-Boc group can be removed preferentially in the presence of an alkyl N-Boc group, suggesting that selective mono-deprotection of this compound to the mono-Boc derivative is feasible by optimizing the reaction temperature. researchgate.net
Metal-Catalyzed Deprotection: Certain Lewis acids can also facilitate the removal of Boc groups. Iron(III) salts have been reported as sustainable catalysts for the selective deprotection of one Boc group from N,N'-diprotected amines, offering a clean reaction that often does not require purification. organic-chemistry.org
The following table summarizes various deprotection strategies applicable to N-Boc groups, which can be adapted for the selective deprotection of this compound.
| Deprotection Method | Typical Reagents and Conditions | Key Features for Selectivity | References |
|---|---|---|---|
| Acid-Catalyzed | TFA in CH₂Cl₂; HCl in dioxane or ethyl acetate; Oxalyl chloride in MeOH | Control of reagent stoichiometry, reaction time, and temperature can favor mono-deprotection. | alfa-chemistry.comacs.org |
| Thermal | Heating in a suitable solvent (e.g., MeOH, TFE) under continuous flow. | Excellent control over selectivity by precise temperature regulation. Aryl N-Boc groups are generally more labile than alkyl N-Boc groups. | researchgate.net |
| Lewis Acid-Catalyzed | FeCl₃, ZnBr₂ | Can offer high selectivity for the removal of one Boc group in di-protected systems under mild conditions. | organic-chemistry.org |
| Iodine-Mediated | Catalytic I₂ under solvent-free conditions or in an inert solvent. | Provides a neutral and selective method for N-Boc deprotection. | magritek.com |
| Mechanochemical | p-Toluenesulfonic acid, solvent-free ball milling. | An eco-friendly, solvent-free method that can be controlled by reaction time. | researchgate.net |
Functional Group Interconversions Involving the Protected Amine
Beyond simple deprotection, the N,N-di-boc-amino group can direct or participate in other chemical transformations. While the di-Boc-protected nitrogen is generally unreactive as a nucleophile or base, its electronic influence on the aromatic ring is significant.
The N-Boc group is a known directed metalation group (DMG), capable of directing lithiation to the ortho position of the aniline ring. acs.org This is achieved through the coordination of an organolithium reagent by the carbonyl oxygen of the Boc group, which facilitates deprotonation of the adjacent aromatic proton. Subsequent quenching with an electrophile introduces a new substituent at the ortho position. While this has been well-established for mono-Boc anilines, the steric bulk of the di-Boc group may influence the efficiency and regioselectivity of such reactions. Metalation of N-Boc-(methylthio)anilines has been shown to occur, although sometimes requiring superbases, leading to substitution at either the thiomethyl group or ortho to the protected amine, depending on the specific substrate and conditions. researchgate.net
Furthermore, the N,N-di-boc-amino group acts as a strong electron-donating group, thereby activating the aromatic ring towards electrophilic aromatic substitution. chemistrysteps.com This enhanced reactivity can be harnessed to introduce various functional groups at the ortho and para positions of the phenyl ring. However, the steric hindrance imposed by the two bulky Boc groups may predominantly favor substitution at the para position relative to the acetyl group (i.e., ortho to the di-Boc-amino group).
Reactions at the Ethanone (B97240) (Acetyl) Group
The ethanone (acetyl) group of this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, and derivatizations of the carbonyl functionality.
Nucleophilic Additions and Condensations
The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by various nucleophiles. Important reactions of this type include condensation reactions such as the Claisen-Schmidt condensation and olefination reactions like the Wittig reaction.
Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol (B89426) condensation between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. vedantu.com The resulting β-hydroxy ketone intermediate typically undergoes spontaneous dehydration to yield an α,β-unsaturated ketone, also known as a chalcone (B49325). magritek.com The strong electron-donating nature of the N,N-di-boc-amino group increases the electron density of the aromatic ring and the acetyl group, which may influence the rate of enolate formation and the subsequent condensation. A variety of catalysts, including solid NaOH, can be employed for this transformation, sometimes under solvent-free conditions. nih.gov
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks the carbonyl carbon. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.org By choosing the appropriate Wittig reagent, a variety of substituted alkenes can be synthesized from this compound. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide used (stabilized or non-stabilized). organic-chemistry.org
Derivatization of the Carbonyl Functionality (e.g., Oxime formation)
The carbonyl group can be readily converted into other functional groups. A common derivatization is the formation of an oxime through reaction with hydroxylamine (B1172632). libretexts.orglumenlearning.com This reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a protic solvent like methanol or ethanol (B145695). byjus.com The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. Oximes are valuable synthetic intermediates and can exhibit a range of biological activities. byjus.com The synthesis of (E)-1-(4-aminophenyl)ethanone oxime from 1-(4-aminophenyl)ethanone is well-documented, and a similar transformation is expected to proceed smoothly for the N,N-di-Boc protected analogue, as the Boc groups are stable under these reaction conditions. byjus.com
| Reaction Type | Reagents | Product Type | References |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, K₂CO₃) | α,β-Unsaturated ketone (Chalcone) | wikipedia.orgnih.gov |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | wikipedia.orgorganic-chemistry.org |
| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Sodium acetate) | Oxime | byjus.com |
Reaction Mechanisms and Stereochemical Control in Transformations
Understanding the mechanisms and stereochemical aspects of reactions involving this compound is crucial for predicting and controlling the outcome of its transformations.
The Claisen-Schmidt condensation mechanism begins with the deprotonation of an α-hydrogen of the ethanone group by a base to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to give a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration (E1cB mechanism) to yield the thermodynamically stable conjugated α,β-unsaturated ketone. magritek.comvedantu.com The strong electron-donating N,N-di-boc-amino group enhances the acidity of the α-protons, potentially accelerating the initial deprotonation step.
In the Wittig reaction , the stereochemical outcome is largely dependent on the stability of the phosphonium ylide. Non-stabilized ylides (e.g., where the R group on the ylidic carbon is an alkyl group) typically lead to the formation of (Z)-alkenes through a kinetically controlled pathway involving a less stable, early transition state. Conversely, stabilized ylides (where R is an electron-withdrawing group) tend to form the thermodynamically more stable (E)-alkenes via a reversible initial addition, allowing for equilibration to the more stable intermediate. wikipedia.orgorganic-chemistry.org
Stereochemical control is particularly relevant in reactions that create a new stereocenter, such as the reduction of the ketone to a secondary alcohol. The prochiral ketone can be reduced enantioselectively using chiral reducing agents or catalysts. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction , which employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source (e.g., BH₃·THF). wikipedia.orgnrochemistry.com The mechanism involves the coordination of the borane to the nitrogen of the catalyst, which then coordinates to the ketone. The ketone preferentially binds to the catalyst from the sterically less hindered face of the carbonyl group, followed by a face-selective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state. organic-chemistry.orgwikipedia.org This process results in the formation of a chiral secondary alcohol with high enantiomeric excess. magritek.com The electronic properties of the N,N-di-boc-aminophenyl group, being strongly electron-donating, can influence the Lewis basicity of the carbonyl oxygen and thus affect the rate and stereoselectivity of the reduction.
Synthetic Utility and Applications of 1 4 N,n Di Boc Aminophenyl Ethanone
Precursor in Heterocyclic Compound Synthesis
The dual functionality of 1-(4-N,N-Di-boc-aminophenyl)ethanone—the electrophilic carbonyl carbon of the acetyl group and the latent nucleophilicity of the protected amine—positions it as a key starting material for the synthesis of numerous heterocyclic systems. Its derivatives are critical intermediates for a wide array of novel and synthetically useful heterocycles. mdpi.comchemicalbook.com
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and acetophenone (B1666503) derivatives are fundamental building blocks in this field. chemicalbook.com After the removal of the Boc protecting groups to yield 4-aminoacetophenone, the compound serves as a direct precursor to various important heterocyclic cores.
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of amino-linked chalcones with guanidine (B92328) hydrochloride. chemicalbook.com The initial step involves a Claisen-Schmidt condensation of the 4-aminoacetophenone (derived from the deprotection of the title compound) with an appropriate aldehyde to form a chalcone (B49325). This intermediate then undergoes cyclocondensation with guanidine to furnish the pyrimidine ring. chemicalbook.com
Pyridines: Polysubstituted pyridines can be synthesized through various condensation strategies. researchgate.netnih.gov The acetyl group of the parent compound provides a reactive site for cyclization reactions that form the pyridine (B92270) ring, often by reacting with a dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source.
Quinolines: Quinoline (B57606) scaffolds are readily synthesized from aniline (B41778) derivatives. researchgate.net For instance, 4-aminoacetophenone can be condensed with other reagents to form the quinoline ring system. One established method involves the reaction of a chalcone derived from 4-aminoacetophenone with hydrazine (B178648) hydrate, which, through a series of steps, yields quinoline-based pyrazoline derivatives. chemicalbook.com
The following table summarizes representative synthetic pathways starting from the deprotected 1-(4-aminophenyl)ethanone core.
| Heterocycle | General Reaction Scheme | Key Reagents |
| Pyrimidine | 4-Aminoacetophenone → Chalcone → Pyrimidine | Aromatic aldehyde, Guanidine hydrochloride |
| Pyridine | 4-Aminoacetophenone + Reagents → Pyridine | Varies (e.g., α,β-unsaturated ketones, malononitrile) |
| Quinoline | 4-Aminoacetophenone → Chalcone → Pyrazoline → Quinoline derivative | Aromatic aldehyde, Hydrazine hydrate, Acid/Base catalyst |
The utility of 1-(4-substituted-aminophenyl)ethanones extends to the synthesis of more complex, fused heterocyclic systems, which are prevalent in pharmacologically active molecules. mdpi.comchemicalbook.com
Imidazopyrimidines: These fused systems can be synthesized by reacting a bromoacetyl derivative of the parent compound with 2-aminopyrimidine. The synthesis involves the initial α-bromination of the acetyl group of a protected 4-aminoacetophenone derivative, followed by reaction with an aminopyrimidine, leading to the formation of the fused imidazopyrimidine core. chemicalbook.com
Triazolo[1,5-a]pyridines: This scaffold is found in numerous biologically active compounds. The synthesis often involves the reaction of a precursor derived from 4-aminoacetophenone with other reagents to construct the fused triazole and pyridine rings. The versatility of 1-(4-substituted-aminophenyl)ethanones makes them important intermediates for these structures. mdpi.comchemicalbook.com
The strategic placement of the acetyl group and the protected amine on the phenyl ring allows this compound to serve as a versatile scaffold for building diverse molecular libraries. kirj.ee The Boc protecting groups are stable under a variety of reaction conditions, allowing for extensive modification of the acetyl group first. For instance, the acetyl moiety can be transformed into an alkyne, a chalcone, or an α-halo ketone. chemicalbook.com Subsequent removal of the Boc groups then unmasks the reactive amino group, which can participate in intramolecular or intermolecular cyclizations to create a wide range of heterocyclic systems. This sequential reactivity is a powerful tool in combinatorial chemistry and drug discovery for generating novel molecular frameworks. kirj.ee
Building Block for Specialty Chemicals and Advanced Materials
Beyond its role in heterocyclic synthesis, this compound is a valuable building block for the creation of functional organic materials and polymers. researchgate.net Its molecular structure contains the essential elements for designing materials with specific electronic, optical, or self-assembly properties.
Organic nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. scirp.org A key design principle for NLO molecules is the creation of a Donor-π-Acceptor (D-π-A) structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. nih.gov
The deprotected form of the title compound, 4-aminoacetophenone, is a classic D-π-A molecule:
Donor (D): The amino (-NH₂) group.
π-System (π): The phenyl ring.
Acceptor (A): The acetyl (-COCH₃) group.
While 4-aminoacetophenone itself has NLO properties, it primarily serves as a precursor for more complex and efficient NLO materials. analis.com.my For example, it can undergo Claisen-Schmidt condensation with various aldehydes to form chalcones. These chalcones possess an extended π-conjugated system, which enhances intramolecular charge transfer and significantly boosts the nonlinear optical response. analis.com.my The Boc-protected starting material is crucial for these syntheses, as it allows for the selective modification at the acetyl group without interference from the highly reactive amino group.
| NLO Material Class | Synthetic Strategy | Role of this compound |
| Chalcones | Claisen-Schmidt condensation of 4-aminoacetophenone with an aromatic aldehyde | Serves as a protected precursor to the 4-aminoacetophenone building block. |
| Enaminones | Condensation of a β-diketone with 4-aminoaniline | Provides the core D-π structure after deprotection and modification. researchgate.net |
| Azo Dyes | Diazotization of 4-aminoacetophenone followed by coupling with an active methylene (B1212753) compound | Acts as the starting material for the diazonium salt intermediate. chemicalbook.com |
The structure of this compound makes it a potential monomer for the synthesis of advanced polymers and dendrimers. Dendrimers are highly branched, well-defined macromolecules built around a central core. nih.gov
Dendrimer Synthesis: The synthesis of dendrimers can be approached in two ways: divergent (growing from the core outwards) or convergent (building branches first and then attaching them to the core). mdpi.com Polyamidoamine (PAMAM) dendrimers, for example, are synthesized divergently starting from an amine core like ammonia or ethylenediamine. kirj.ee After deprotection, 1-(4-aminophenyl)ethanone can be envisioned as an AB₂-type monomer. The primary amine ('A' functionality) can react, while the acetyl group's methyl protons can be functionalized to create two new reactive sites ('B₂' functionality), allowing for the stepwise growth of dendrimer generations.
Polymer Synthesis: Acetophenone derivatives have been used in the synthesis of copolymer resins through polycondensation reactions. For example, 4-methyl acetophenone can be condensed with phenyl hydrazine and formaldehyde (B43269) to create a copolymer resin. Similarly, this compound, after deprotection, could be incorporated into polymer chains. The amino group and the acetyl group offer two distinct points for polymerization, enabling its use as a monomer in the synthesis of novel polyamides, polyimines, or other functional polymers.
Synthesis of Complex Biomolecules and Derivatives
The strategic placement of a ketone functional group and a protected amine on an aromatic ring makes this compound a versatile starting material for the synthesis of more complex biomolecules and their derivatives. The di-Boc protected amine offers stability under a variety of reaction conditions, allowing for selective modification of the acetyl group. This section explores its utility in the preparation of amino acid and peptide analogs, as well as guanidine and thiourea (B124793) derivatives.
Amino Acid and Peptide Analogs
While direct incorporation of this compound into peptide chains is not a standard procedure, it serves as a valuable precursor for the synthesis of non-standard amino acid analogs. These analogs can then be incorporated into peptides to introduce novel structural and functional properties. The synthesis of such analogs typically involves the chemical transformation of the acetyl group into an amino acid moiety.
A common strategy to synthesize α-amino acids from ketones involves an initial α-halogenation of the ketone, followed by a nucleophilic substitution with an amine source. This approach can be adapted for this compound to produce a phenylalanine analog with a di-Boc protected amino group on the phenyl ring. This modified amino acid can then be used in solid-phase or solution-phase peptide synthesis. mdpi.com
The general synthetic approach would involve the following steps:
α-Bromination: this compound is treated with a brominating agent, such as bromine in methanol (B129727) or N-bromosuccinimide (NBS), to yield 2-bromo-1-(4-N,N-Di-boc-aminophenyl)ethanone.
Amination: The resulting α-bromo ketone undergoes a nucleophilic substitution reaction with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with a protected amine like benzylamine.
Hydrolysis and Protection: Subsequent hydrolysis of the resulting intermediate, potentially a nitrile or an imine depending on the synthetic route chosen, followed by protection of the newly introduced α-amino group (e.g., with a Boc or Fmoc group), would yield the final amino acid analog.
This newly synthesized amino acid, possessing a di-Boc protected aniline moiety, can then be utilized in standard peptide coupling reactions to be incorporated into peptide chains. The di-Boc protecting groups on the aniline nitrogen can be removed under acidic conditions, although they are more resistant to cleavage than a standard N-α-Boc group. mdpi.com This differential liability allows for selective deprotection during peptide synthesis.
The incorporation of such modified amino acids can influence the peptide's conformation, lipophilicity, and biological activity. For instance, the presence of the aromatic amine functionality opens avenues for further modifications, such as the attachment of fluorescent probes or other bioactive moieties.
Guanidine and Thiourea Derivatives
This compound is a useful precursor for the synthesis of guanidine and thiourea derivatives, which are important pharmacophores in medicinal chemistry. The synthesis of these derivatives typically involves the deprotection of the di-Boc group to liberate the free aniline, 1-(4-aminophenyl)ethanone (also known as 4-aminoacetophenone), which then serves as the key intermediate. researchgate.net
Synthesis of Guanidine Derivatives:
Guanidine derivatives can be prepared from 1-(4-aminophenyl)ethanone through several established methods. A common approach involves the reaction of the amine with a guanidinylating agent. For example, the reaction of 1-(4-aminophenyl)ethanone with cyanamide (B42294) in the presence of an acid catalyst, such as hydrochloric acid, yields the corresponding guanidinium (B1211019) salt. chemicalbook.com
The reaction proceeds as follows:
Deprotection: this compound is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting groups and generate 1-(4-aminophenyl)ethanone.
Guanidinylation: The resulting 1-(4-aminophenyl)ethanone is then reacted with cyanamide in an acidic medium. The amine nitrogen attacks the carbon of the cyanamide, and subsequent proton transfers lead to the formation of the 1-(4-acetylphenyl)guanidine derivative.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 1-(4-aminophenyl)ethanone | Cyanamide | Hydrochloric Acid | 1-(4-acetylphenyl)guanidine |
Synthesis of Thiourea Derivatives:
Thiourea derivatives of 1-(4-aminophenyl)ethanone can be synthesized through the reaction of the deprotected amine with an isothiocyanate. nih.gov This reaction is generally high-yielding and proceeds under mild conditions.
A typical synthetic procedure involves:
Deprotection: Similar to the synthesis of guanidines, the first step is the removal of the Boc groups from this compound to give 1-(4-aminophenyl)ethanone.
Thiourea Formation: The 1-(4-aminophenyl)ethanone is then reacted with an appropriate isothiocyanate in a suitable solvent like acetone (B3395972) or toluene. For instance, reaction with phenyl isothiocyanate would yield 1-(4-acetylphenyl)-3-phenylthiourea. mdpi.com
Another method involves the in-situ formation of an acyl isothiocyanate from an acid chloride and potassium thiocyanate, which then reacts with 1-(4-aminophenyl)ethanone. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Product Example |
| 1-(4-aminophenyl)ethanone | Phenyl isothiocyanate | Toluene | 1-(4-acetylphenyl)-3-phenylthiourea |
| 1-(4-aminophenyl)ethanone | 2,4-dichlorobenzoyl isothiocyanate (in situ) | Acetone | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide |
These guanidine and thiourea derivatives of 1-(4-aminophenyl)ethanone are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and have been investigated for various biological activities. researchgate.netmdpi.com
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods
Spectroscopic techniques are fundamental in the structural elucidation of novel compounds. By interacting with molecules at the atomic and molecular levels, these methods provide a wealth of data regarding the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the protons of the two tert-butoxycarbonyl (Boc) protecting groups. The aromatic protons on the phenyl ring would typically appear as two doublets in the downfield region (around 7.0-8.0 ppm). The methyl protons of the acetyl group are expected to be a sharp singlet at approximately 2.6 ppm. The 18 protons of the two Boc groups would give a characteristic singlet in the upfield region, typically around 1.4-1.5 ppm, due to the magnetic equivalence of these protons.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the acetyl group (around 197 ppm), the carbonyl carbons of the Boc groups (around 152 ppm), and the quaternary carbon of the tert-butyl groups (around 84 ppm). The aromatic carbons would appear in the range of 120-145 ppm, and the methyl carbon of the acetyl group would be observed at approximately 26 ppm. The methyl carbons of the Boc groups are expected around 28 ppm. mdpi.com
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atom's chemical environment. For 1-(4-N,N-Di-boc-aminophenyl)ethanone, a single resonance would be expected for the nitrogen atom. The chemical shift would be indicative of a nitrogen atom bonded to an aromatic ring and two carbonyl groups of the Boc protectors.
| ¹H NMR | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 (m) |
| Acetyl Protons (CH₃) | ~2.6 (s) |
| Boc Protons (C(CH₃)₃) | ~1.4 - 1.5 (s) |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Acetyl Carbonyl (C=O) | ~197 |
| Aromatic Carbons | 120 - 145 |
| Boc Carbonyl (N(C=O)O) | ~152 |
| Boc Quaternary Carbon (OC (CH₃)₃) | ~84 |
| Boc Methyl Carbons (C(CH₃ )₃) | ~28 |
| Acetyl Methyl Carbon (CH₃ ) | ~26 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula with a high degree of confidence. For this compound (C₁₈H₂₅NO₅), the expected exact mass can be calculated. HRMS analysis would confirm the molecular weight and, through fragmentation patterns, could provide further structural information. For instance, the loss of one or both Boc groups is a common fragmentation pathway observed for N-Boc protected compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the aromatic ketone. The carbonyl groups of the two Boc protectors are expected to show a strong absorption band at a higher frequency, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands associated with the ester functionality of the Boc groups.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Aromatic Ketone C=O Stretch | 1680 - 1700 |
| Boc Carbonyl C=O Stretch | 1720 - 1740 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O Stretch | 1150 - 1250 |
Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of compound purity. By separating a mixture based on the differential partitioning of its components between a stationary phase and a mobile phase, HPLC can detect and quantify even minor impurities. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid to improve peak shape). researchgate.net The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity sample would exhibit a single, sharp, and symmetrical peak with a consistent retention time. The stability of the N-Boc group under typical reversed-phase HPLC conditions is generally good, especially when using a mobile phase with a low concentration of acid (e.g., 0.1% TFA). researchgate.net
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (at a wavelength where the analyte absorbs) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Computational and Theoretical Investigations of 1 4 N,n Di Boc Aminophenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like 1-(4-N,N-Di-boc-aminophenyl)ethanone. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry can be optimized to its lowest energy state. nih.gov This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles.
From the optimized structure, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. For this compound, the oxygen atom of the acetyl group is expected to be an area of high electron density (nucleophilic), while the carbonyl carbon and the aromatic ring protons would be relatively electron-deficient (electrophilic).
Furthermore, DFT calculations can determine global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. numberanalytics.com These descriptors are derived from the energies of the frontier molecular orbitals and include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity (ω): Describes the ability of a molecule to accept electrons. numberanalytics.com
Nucleophilicity (N): Describes the ability of a molecule to donate electrons. numberanalytics.com
These descriptors are invaluable for predicting how this compound will behave in chemical reactions. For instance, a high electrophilicity index would suggest susceptibility to nucleophilic attack at the carbonyl carbon.
Local reactivity can be assessed through Fukui functions, which pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.orgnih.gov For this compound, the carbonyl carbon is predicted to be a primary site for nucleophilic attack, while the aromatic ring would be susceptible to electrophilic substitution, with the positions ortho and para to the N,N-Di-boc-amino group being activated.
The following table illustrates the type of data that would be generated from DFT calculations for global reactivity descriptors of this compound.
| Descriptor | Symbol | Typical Calculated Value (a.u.) |
| Chemical Potential | μ | -0.15 to -0.25 |
| Chemical Hardness | η | 0.10 to 0.20 |
| Global Softness | S | 5.0 to 10.0 |
| Electrophilicity Index | ω | 0.05 to 0.15 |
| Nucleophilicity Index | N | 2.5 to 3.5 |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.
Molecular Modeling and Docking Studies for Structure-Activity Relationships of Related Compounds
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, molecular modeling and docking are powerful techniques to predict the biological activity of this compound and its derivatives. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Molecular modeling involves building a three-dimensional representation of the molecule, which can then be used in various computational experiments. For instance, if this compound were being investigated as a potential enzyme inhibitor, its 3D structure would be crucial for docking studies.
Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a specific protein target. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity.
For a series of related compounds derived from this compound, docking studies could help establish a structure-activity relationship. By systematically modifying the structure (e.g., changing substituents on the phenyl ring or altering the acetyl group) and observing the effect on the docking score, researchers can identify key structural features responsible for binding. For example, the bulky tert-butoxycarbonyl (Boc) groups may play a significant role in the binding affinity, either through steric hindrance or favorable hydrophobic interactions.
The results of such studies can be summarized in a table, as shown below for a hypothetical series of analogs.
| Compound | Modification | Docking Score (kcal/mol) | Key Interactions |
| 1 | Parent Compound | -7.5 | Hydrogen bond with Ser-123 |
| 1a | p-Chloro substituent | -8.2 | Halogen bond with Leu-45 |
| 1b | o-Methyl substituent | -6.9 | Steric clash with Phe-89 |
| 1c | Removal of one Boc group | -6.5 | Loss of hydrophobic contact |
Note: This table is illustrative and presents hypothetical data for a series of compounds related to this compound.
These computational predictions can then guide the synthesis of new derivatives with potentially improved activity, streamlining the drug development process.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental component of understanding chemical reactivity, and its principles can be applied to this compound through computational analysis. nih.gov FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy orbital available to accept electrons, indicating the molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich N,N-di-Boc-aminophenyl ring, while the LUMO would be concentrated on the electron-withdrawing acetyl group. This distribution would indicate that the aromatic ring is the primary site for electrophilic attack, while the carbonyl carbon is the most likely site for nucleophilic attack.
The calculated energies of the HOMO, LUMO, and the energy gap provide quantitative insights into the molecule's reactivity.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.0 to -7.0 | Electron-donating ability (nucleophilicity) |
| LUMO | -1.5 to -2.5 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity and stability |
Note: The energy values in this table are hypothetical and represent typical ranges for similar organic molecules.
By analyzing how modifications to the structure of this compound affect the HOMO and LUMO energies and their gap, researchers can predict changes in reactivity and design molecules with desired electronic properties.
Mechanistic Elucidation Through Computational Simulations
Computational simulations provide a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways at a quantum mechanical level, it is possible to identify transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction kinetics and selectivity.
For example, a common reaction involving this compound could be the deprotection of the Boc groups under acidic conditions. A computational study of this mechanism would involve the following steps:
Reactant and Product Optimization: The geometries of the reactant (this compound and the acid catalyst) and the final product (1-(4-aminophenyl)ethanone) are optimized to their minimum energy structures.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A minimum energy structure will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state correctly connects the reactant and product minima.
The energies obtained from these calculations allow for the construction of a reaction energy profile, which illustrates the energy changes throughout the reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be determined from this profile and is directly related to the reaction rate.
A hypothetical energy profile for the acid-catalyzed deprotection of one Boc group is presented in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Protonation) | +5.2 |
| Intermediate (Protonated Boc group) | -2.1 |
| Transition State 2 (C-O bond cleavage) | +15.8 |
| Products (Deprotected amine, isobutylene, CO2) | -10.5 |
Note: The energy values in this table are for illustrative purposes and represent a plausible reaction pathway.
By examining the geometries of the transition states, one can gain insights into the key bond-forming and bond-breaking events that govern the reaction mechanism. Such computational studies can be used to predict the feasibility of proposed reaction pathways and to design more efficient synthetic routes.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-Boc protected anilines is a cornerstone of modern organic chemistry. nbinno.com Future research is expected to focus on developing more sustainable and efficient methods for the synthesis of 1-(4-N,N-Di-boc-aminophenyl)ethanone. Traditional methods for Boc protection often utilize reagents and solvents that are not environmentally friendly. fishersci.co.uk Emerging trends point towards the adoption of greener alternatives.
Key areas for future development include:
Catalyst-Free and Solvent-Free Conditions: Research into performing N-tert-butyloxycarbonylation under solvent-free conditions or in environmentally benign solvents like water is gaining traction. researchgate.netorganic-chemistry.org These methods reduce volatile organic compound (VOC) emissions and simplify purification processes.
Reusable Catalysts: The development of solid-supported or recyclable catalysts for Boc protection can significantly improve the sustainability of the synthesis. researchgate.net
Alternative Boc Reagents: Exploration of more atom-economical and less hazardous alternatives to di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is an ongoing area of interest.
| Synthesis Approach | Key Advantages | Representative Research Focus |
| Catalyst-Free Synthesis | Reduced waste, simplified reaction setup | N-Boc protection in aqueous media or under solvent-free conditions. organic-chemistry.org |
| Heterogeneous Catalysis | Catalyst recyclability, easier product purification | Use of solid acid catalysts for Boc protection and deprotection. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control | Continuous N-Boc protection and deprotection protocols. acs.orgacs.org |
Expansion of Synthetic Applications in Drug Discovery and Materials Science
The aminophenyl ethanone (B97240) scaffold is a well-established pharmacophore in medicinal chemistry and a versatile building block in materials science. researchgate.net The di-Boc protection in this compound offers unique reactivity and stability, opening up new avenues for its application.
In drug discovery , this compound can serve as a key intermediate for the synthesis of complex molecules, particularly kinase inhibitors. nih.govscispace.comnih.gov The aminophenyl group is a common feature in many kinase inhibitors, and the di-Boc protection allows for selective modification of other parts of the molecule. Future research will likely focus on utilizing this compound to generate libraries of novel kinase inhibitors for screening against various cancer targets.
In materials science , aromatic ketones and protected amines are valuable precursors for the synthesis of polymers, dyes, and other functional materials. The di-Boc group can influence the solubility and processing characteristics of intermediates and can be removed at a later stage to unmask the reactive amino group for polymerization or functionalization. Future trends may involve the incorporation of this compound into novel polymeric structures with tailored electronic or optical properties.
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry is rapidly emerging as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). uc.ptmdpi.com The application of flow chemistry to the synthesis and subsequent transformations of this compound presents a significant area for future research.
The advantages of flow chemistry for this compound include:
Precise Control over Reaction Parameters: Flow reactors allow for excellent control over temperature, pressure, and reaction time, which can be crucial for achieving high selectivity in Boc protection and deprotection steps. acs.org
Enhanced Safety: The small reaction volumes in flow systems mitigate the risks associated with handling potentially hazardous reagents.
Scalability and Automation: Flow processes can be easily scaled up and automated, making them ideal for the industrial production of this intermediate. nih.gov
Future research will likely focus on developing integrated flow systems that combine the synthesis of this compound with subsequent reaction steps, such as deprotection and coupling reactions, in a continuous and automated fashion. acs.org
Advanced Computational Predictions and Rational Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. ssrn.comresearchgate.net For this compound, computational studies can provide valuable insights into its properties and guide the rational design of new molecules with desired functionalities.
Future research in this area will likely involve:
Reaction Mechanism Studies: Elucidating the detailed mechanisms of its synthesis and reactions to optimize conditions and predict outcomes.
Rational Drug Design: Using the structure of this compound as a scaffold for the in silico design of new drug candidates, such as kinase inhibitors, by predicting their binding affinities to target proteins. scispace.comnih.govum.edu.mt
| Computational Method | Application to this compound | Potential Impact |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and reaction energetics. researchgate.net | Optimization of synthetic routes and prediction of reactivity. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and conformational changes in different environments. | Understanding solubility, stability, and interactions with other molecules. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Rational design of new bioactive molecules based on this scaffold. |
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-N,N-Di-boc-aminophenyl)ethanone, and what are the critical parameters affecting yield?
Answer:
The synthesis typically involves two key steps: (1) introduction of the Boc-protected amino group onto the phenyl ring and (2) Friedel-Crafts acylation or direct ketone formation. A common approach starts with 4-aminophenol, where the amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF). Subsequent acetylation via Friedel-Crafts requires careful control of Lewis acid catalysts (e.g., AlCl₃) and reaction temperature (0–5°C) to avoid deprotection . Critical parameters include:
- Protection efficiency : Excess Boc anhydride (1.5–2.0 equiv) ensures complete di-Boc protection.
- Acylation selectivity : Steric hindrance from Boc groups may necessitate longer reaction times (12–24 hrs).
- Workup : Neutralization with aqueous NaHCO₃ prevents acid-induced deprotection.
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing this compound?
Answer:
Conflicts often arise from impurities or solvent effects. A systematic approach includes:
- Cross-validation : Compare H/C NMR chemical shifts with computational models (DFT) and reference data for analogous Boc-protected aryl ketones .
- IR analysis : Confirm Boc C=O stretches (~1740 cm⁻¹) and acetophenone C=O (~1680 cm⁻¹) using high-resolution IR. Discrepancies may indicate incomplete protection or ketone tautomerization .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion ([M+H]⁺) and rule out adducts.
Basic: What are the key spectroscopic techniques for confirming the structure of this compound?
Answer:
- H NMR : Look for singlet δ 1.4 ppm (Boc t-butyl groups), δ 2.6 ppm (acetophenone CH₃), and aromatic protons (δ 7.2–7.8 ppm) .
- IR : Peaks at 1740 cm⁻¹ (Boc C=O) and 1680 cm⁻¹ (ketone C=O) .
- Mass Spec : Molecular ion [M+H]⁺ at m/z 379.2 (C₁₉H₂₇N₂O₅) .
Advanced: What strategies optimize the stability of this compound under different storage conditions?
Answer:
- Moisture control : Store under inert gas (Ar/N₂) with molecular sieves to prevent Boc hydrolysis.
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Light sensitivity : Use amber vials to mitigate UV-induced degradation of the ketone moiety .
Basic: How does the Boc protection influence the compound’s reactivity in subsequent reactions?
Answer:
The Boc groups:
- Steric hindrance : Reduce electrophilic substitution at the para position, directing reactions (e.g., Suzuki coupling) to meta positions.
- Electron withdrawal : Deactivate the aromatic ring, slowing nitration or halogenation unless strong directing groups are present .
Advanced: How to troubleshoot low yields in coupling reactions involving this compound?
Answer:
- Catalyst screening : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for Buchwald-Hartwig amination to mitigate Boc group incompatibility .
- Solvent optimization : Switch from DMF to toluene to reduce polar aprotic solvent-induced side reactions.
- Purification : Employ silica gel chromatography with ethyl acetate/hexane (1:4) to separate Boc-protected products from deprotected byproducts .
Basic: What are the documented biological activities or applications of this compound in research?
Answer:
While direct studies are limited, structural analogs (e.g., 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone) show:
- Anticancer activity : Inhibition of HER2 signaling pathways via protein interaction disruption .
- Antimicrobial properties : Thiophene derivatives (e.g., 1-(5-Bromothiophen-3-YL)ethanone) exhibit activity against Gram-positive bacteria .
Advanced: How to analyze and reconcile discrepancies in reported melting points or solubility data?
Answer:
- Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or hydrate formation.
- Solvent recrystallization : Reproduce results using literature methods (e.g., ethanol/water vs. acetone/hexane) .
- Literature cross-check : Compare data from NIST Standard Reference Database (e.g., melting point 106°C for 1-(4-aminophenyl)ethanone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
